

In-Depth Technical Guide: Kinase Selectivity Profile of CE-245677

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, orally bioavailable, and reversible small molecule inhibitor targeting the receptor tyrosine kinases Tie2 (TIE-2/TEK) and Tropomyosin receptor kinases A (TrkA) and B (TrkB).[1] Developed by Pfizer, it demonstrated significant therapeutic potential in preclinical models. However, its clinical development was halted due to central nervous system (CNS) adverse events observed in Phase I trials. This guide provides a comprehensive overview of the kinase selectivity profile of **CE-245677**, details of relevant signaling pathways, and generalized experimental protocols for kinase inhibitor profiling.

Kinase Selectivity Profile

CE-245677 exhibits high potency against its primary targets, Tie2 and TrkA/B kinases. The available data, primarily from cellular assays, demonstrates low nanomolar efficacy.

Quantitative Kinase Inhibition Data

The inhibitory activity of **CE-245677** against its key targets has been quantified by cellular IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a cellular context.



Kinase Target	Cellular IC50 (nM)
Tie2	4.7
TrkA/B	1
Table 1: Cellular IC50 values for CE-245677	

against its primary kinase targets.[1]

Selectivity Against Other Kinases

While a comprehensive public kinome scan profiling CE-245677 against a broad panel of kinases is not readily available, published information indicates high selectivity. **CE-245677** displays over 100-fold greater selectivity for Tie2 and TrkA/B compared to other angiogenic receptor tyrosine kinases, including:

- KDR (VEGFR2)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- FGFR (Fibroblast Growth Factor Receptor)[1]

This high selectivity is a critical attribute for a targeted kinase inhibitor, as it minimizes off-target effects.

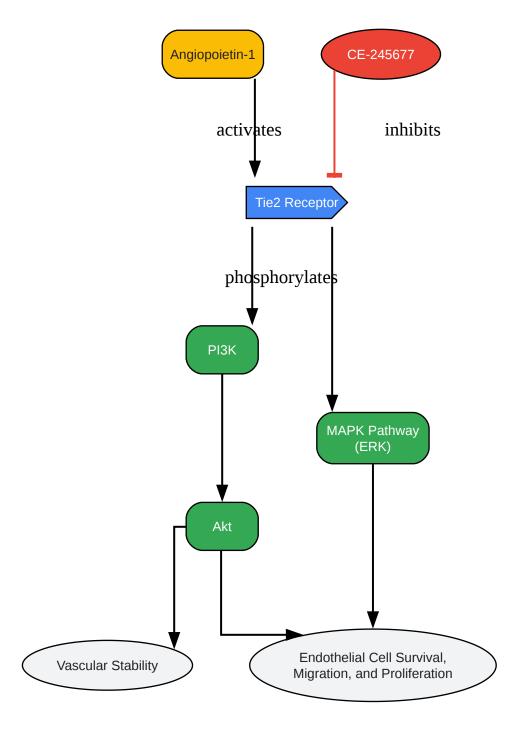
Signaling Pathways

CE-245677 exerts its biological effects by inhibiting the signaling cascades downstream of the Tie2 and Trk receptors. These pathways are crucial in regulating angiogenesis, neuronal survival, and proliferation.

Tie2 Signaling Pathway

The Tie2 signaling pathway is principally activated by its angiopoietin ligands (Ang1 and Ang2) and plays a pivotal role in angiogenesis and vascular stability. Inhibition of Tie2 by CE-245677 disrupts these processes.









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References

- 1. medchemexpress.com [medchemexpress.com]
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